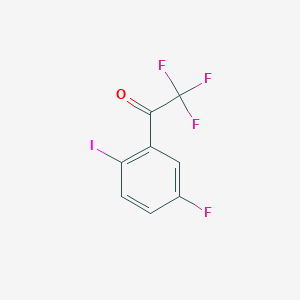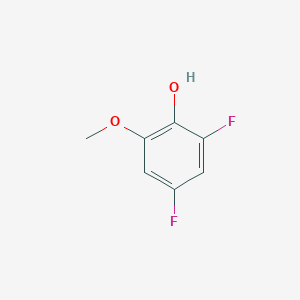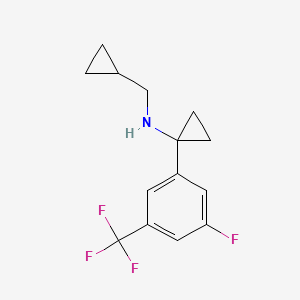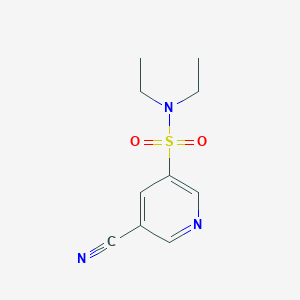![molecular formula C16H19Cl2N3O3S B12077988 1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol CAS No. 648427-37-6](/img/structure/B12077988.png)
1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)- is a complex organic compound that features a piperidinol core substituted with a pyrazole sulfonyl group and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)- typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Sulfonylation: The pyrazole core is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Piperidinol Formation: The piperidinol core is synthesized separately through the reduction of a piperidone derivative.
Coupling Reaction: The final step involves coupling the sulfonylated pyrazole with the piperidinol core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinol and pyrazole moieties.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidinol and pyrazole moieties.
Reduction: Sulfide derivatives.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies could focus on its interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features suggest potential as an enzyme inhibitor or receptor modulator.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-Piperidinol, 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)- would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form hydrogen bonds or electrostatic interactions with target proteins, while the chlorophenyl group could engage in hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Piperidinol, 1-[(5-chloro-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)-
- 4-Piperidinol, 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)-
- 4-Piperidinol, 1-[(5-chloro-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)-
Uniqueness
The uniqueness of 4-Piperidinol, 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)- lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both a sulfonyl group and a chlorophenyl group provides a combination of electronic and steric effects that can be exploited in various applications.
Propriétés
Numéro CAS |
648427-37-6 |
|---|---|
Formule moléculaire |
C16H19Cl2N3O3S |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
1-(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-4-(4-chlorophenyl)piperidin-4-ol |
InChI |
InChI=1S/C16H19Cl2N3O3S/c1-11-14(15(18)20(2)19-11)25(23,24)21-9-7-16(22,8-10-21)12-3-5-13(17)6-4-12/h3-6,22H,7-10H2,1-2H3 |
Clé InChI |
OVKMTGOWOTZDGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1S(=O)(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12077936.png)






![5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)



